RTC14

Description

Properties

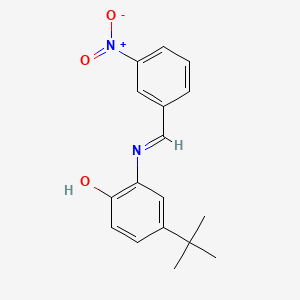

Molecular Formula |

C17H18N2O3 |

|---|---|

Molecular Weight |

298.34 g/mol |

IUPAC Name |

4-tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol |

InChI |

InChI=1S/C17H18N2O3/c1-17(2,3)13-7-8-16(20)15(10-13)18-11-12-5-4-6-14(9-12)19(21)22/h4-11,20H,1-3H3 |

InChI Key |

SRROYBWFBCWHGV-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RTC14; RTC-14; RTC 14; Read-through compound 14; Read-through compound-14; |

Origin of Product |

United States |

Foundational & Exploratory

The RtcA Enzyme: A Dual-Function Catalyst in Nucleic Acid Repair and Modification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The RNA 3'-terminal phosphate cyclase (RtcA) enzyme is a widely conserved protein with a pivotal role in RNA processing and repair. Initially characterized by its ability to catalyze the ATP-dependent cyclization of 3'-phosphate termini on RNA to 2',3'-cyclic phosphodiesters, subsequent research has unveiled a broader catalytic repertoire. This guide provides a comprehensive overview of the current understanding of RtcA's functions, catalytic mechanisms, and kinetic properties. It details the well-established three-step cyclization pathway and a more recently discovered ligase-like activity: the adenylylation of 5'-monophosphate ends of both DNA and RNA. This dual functionality places RtcA at a critical intersection of nucleic acid repair and modification pathways. In certain bacteria, the co-occurrence of the rtcA gene with the RNA ligase gene rtcB in an operon suggests a coordinated role in a dedicated RNA repair pathway. This document summarizes key quantitative data, outlines detailed experimental protocols for studying RtcA activity, and provides visual representations of its catalytic cycles and biological pathways to facilitate a deeper understanding for researchers in the fields of molecular biology, enzymology, and therapeutic development.

Core Functions of the RtcA Enzyme

RtcA is a multifaceted enzyme with two primary, well-documented catalytic activities:

-

RNA 3'-Phosphate Cyclization: The canonical function of RtcA is the conversion of a 3'-terminal phosphate on an RNA molecule into a 2',3'-cyclic phosphodiester.[1][2][3][4][5] This reaction is crucial for generating a suitable substrate for certain RNA ligases involved in repair and splicing processes. RtcA is also capable of cyclizing 2'-terminal phosphates, albeit at a significantly lower rate.[2][6]

-

5'-Adenylylation of DNA and RNA: RtcA exhibits a ligase-like activity by catalyzing the adenylylation of the 5'-monophosphate ends of both DNA and RNA molecules.[1][4] This process involves the transfer of an AMP moiety from ATP to the 5'-phosphate, forming a 5'-5' phosphoanhydride bond (AppN). This function suggests a role for RtcA in pathways beyond RNA cyclization, potentially in DNA repair or other nucleic acid modifications.

Catalytic Mechanisms

Both of RtcA's functions proceed through a covalent enzyme-adenylate intermediate, highlighting a conserved catalytic strategy despite the different substrates and ultimate products.

RNA 3'-Phosphate Cyclization Pathway

The cyclization of a 3'-phosphate terminus occurs via a three-step nucleotidyl transfer reaction that is dependent on ATP and a divalent cation (e.g., Mg²⁺ or Mn²⁺).[1][5][7]

-

Enzyme Adenylylation: RtcA reacts with ATP, forming a covalent RtcA-AMP intermediate through a phosphoamide bond with a conserved histidine residue (His³⁰⁹ in E. coli RtcA). This step releases pyrophosphate (PPi).[1][7]

-

AMP Transfer to RNA: The activated AMP moiety is transferred from the RtcA-AMP intermediate to the 3'-phosphate of the RNA substrate, generating an RNA(3')pp(5')A intermediate.[1][7]

-

Cyclization and AMP Release: The 2'-hydroxyl of the terminal ribose attacks the adjacent 3'-phosphate, leading to the formation of a 2',3'-cyclic phosphodiester and the release of AMP.[1][7]

5'-Adenylylation Pathway

The adenylylation of 5'-phosphate termini is a two-step process that shares the initial enzyme activation step with the cyclization pathway.[1]

-

Enzyme Adenylylation: This step is identical to the first step of the cyclization pathway, where RtcA reacts with ATP to form a covalent RtcA-AMP intermediate.[1]

-

AMP Transfer to 5'-Phosphate: The AMP moiety is transferred from RtcA-AMP to the 5'-phosphate of a DNA or RNA substrate, resulting in the formation of an AppDNA or AppRNA product.[1]

The RtcA/RtcB RNA Repair Pathway

In many bacterial species, including E. coli, the genes for RtcA and an RNA ligase, RtcB, are organized in a co-regulated operon (rtcBA). This genetic linkage suggests a functional collaboration in an RNA repair pathway. In this proposed pathway, RtcA acts as an "end-healing" enzyme, preparing damaged RNA for ligation by RtcB. Specifically, RtcA can convert RNA 2'-phosphates, which are not substrates for RtcB, into 2',3'-cyclic phosphates that can then be sealed by RtcB.[2][6][7]

Quantitative Data on RtcA Activity

The enzymatic activity of RtcA has been characterized, revealing significant differences in its efficiency towards various substrates.

| Substrate | Activity | Apparent Rate Constant (kₐₚₚ) | Conditions | Reference |

| RNA 3'-phosphate | Cyclization | ~1 x 10⁴ min⁻¹ (estimated) | 22°C, pH 7.4 | [2] |

| RNA 2'-phosphate | Cyclization | 0.1 ± 0.003 min⁻¹ | 37°C, pH 7.4 | [2] |

| DNA/RNA 5'-phosphate | Adenylylation | 0.18 min⁻¹ | 37°C, pH 6.0 | [1][2] |

Note: The rate of 3'-phosphate cyclization is approximately 10⁵-fold faster than that of 2'-phosphate cyclization.[2][6] The rate provided is an estimation based on this fold difference. The rate of 5'-adenylylation is comparable to that of 2'-phosphate cyclization.[2]

| Substrate Feature | Effect on 5'-Adenylylation Activity | Reference |

| Polynucleotide Length | Similar activity for 12-mer to 21-mer DNA. | [1] |

| 2-fold less reactive for 9-mer DNA. | [1] | |

| 4-fold less reactive for 6-mer DNA. | [1] |

Experimental Protocols

RtcA 3'-Phosphate Cyclization Assay

This protocol is adapted from studies on E. coli RtcA.[2]

1. Substrate Preparation:

-

Synthesize or obtain a short RNA oligonucleotide (e.g., 20-mer) with a 3'-phosphate.

-

For radioactive labeling, the 3'-terminal phosphate can be introduced using T4 RNA ligase and [5'-³²P]pCp, followed by gel purification.

2. Reaction Mixture:

-

50 mM Tris-HCl, pH 7.4

-

10 mM MgCl₂

-

2 mM DTT

-

100 µM ATP

-

20 nM ³²P-labeled RNA 3'-phosphate substrate

-

Enzyme: Titrate RtcA (e.g., 0.1 to 1.5 µM)

3. Reaction Conditions:

-

Incubate at 37°C for a specified time (e.g., 30 minutes for endpoint assays or a time course for kinetic analysis).

-

For rapid kinetics of the fast 3'-phosphate cyclization, a rapid quench-flow apparatus is necessary.[2]

4. Quenching and Analysis:

-

Stop the reaction by adding an equal volume of loading buffer (e.g., 90% formamide, 50 mM EDTA).

-

To facilitate product resolution, the RNA can be digested with a nuclease like RNase T1.

-

Analyze the products by denaturing polyacrylamide gel electrophoresis (urea-PAGE) and visualize by autoradiography. The cyclized product will migrate differently from the 3'-phosphate substrate.

RtcA 5'-Adenylylation Assay

This protocol is based on the characterization of E. coli RtcA's adenylylation activity.[1]

1. Substrate Preparation:

-

Synthesize or obtain a DNA or RNA oligonucleotide (e.g., 12-mer) with a 5'-phosphate.

-

End-label the substrate at the 5'-phosphate using T4 polynucleotide kinase and [γ-³²P]ATP, followed by gel purification.

2. Reaction Mixture:

-

50 mM Tris-acetate, pH 6.0

-

2 mM MgCl₂

-

1 mM DTT

-

1 mM ATP

-

300 nM 5'-³²P-labeled oligonucleotide substrate

-

Enzyme: Titrate RtcA (e.g., 20 to 80 nM)

3. Reaction Conditions:

-

Incubate at 37°C for a defined period (e.g., 30 minutes for endpoint assays or a time course for kinetics).

4. Quenching and Analysis:

-

Terminate the reaction by adding loading buffer (90% formamide, 50 mM EDTA).

-

Separate the adenylylated product (AppN) from the unreacted substrate by urea-PAGE. The AppN product will migrate slower than the substrate.

-

Visualize and quantify the bands by autoradiography and densitometry.

References

- 1. RNA 3′-Phosphate Cyclase (RtcA) Catalyzes Ligase-like Adenylylation of DNA and RNA 5′-Monophosphate Ends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2′-Phosphate cyclase activity of RtcA: a potential rationale for the operon organization of RtcA with an RNA repair ligase RtcB in Escherichia coli and other bacterial taxa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure of RNA 3′-phosphate cyclase bound to substrate RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA 3'-phosphate cyclase (RtcA) catalyzes ligase-like adenylylation of DNA and RNA 5'-monophosphate ends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. 2'-Phosphate cyclase activity of RtcA: a potential rationale for the operon organization of RtcA with an RNA repair ligase RtcB in Escherichia coli and other bacterial taxa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Rtc RNA Repair System in E. coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Rtc RNA repair system is a crucial mechanism in Escherichia coli for maintaining RNA integrity, particularly under conditions of cellular stress. This system, composed of the RtcA RNA 3'-phosphate cyclase, the RtcB RNA ligase, and the transcriptional regulator RtcR, plays a vital role in ribosome homeostasis, tolerance to antibiotics, and virulence. This technical guide provides an in-depth overview of the Rtc system's core components, its intricate regulatory network, and detailed protocols for its experimental investigation. The information presented herein is intended to serve as a comprehensive resource for researchers in microbiology, molecular biology, and drug development seeking to understand and target this important bacterial defense mechanism.

Introduction to the Rtc RNA Repair System

The integrity of RNA molecules is paramount for cellular function. In bacteria, RNA can be damaged by various endogenous and exogenous factors, leading to breaks and non-canonical termini that can impair translation and other essential processes. The Rtc system is a key player in repairing such damage.

The rtc locus in E. coli comprises the rtcBA operon and the divergently transcribed rtcR gene.[1][2] The rtcBA operon is under the control of a σ54-dependent promoter, which is activated by the RtcR protein.[1][2]

-

RtcA is an RNA 3'-terminal phosphate cyclase that converts 3'-phosphate (3'-P) or 2'-phosphate (2'-P) ends of RNA molecules into a 2',3'-cyclic phosphate (2',3'>P) terminus.[3][4] This "healing" step is crucial as the 2',3'>P end is a substrate for the ligase component of the system.

-

RtcB is an RNA ligase that seals the RtcA-generated 2',3'>P end with a 5'-hydroxyl (5'-OH) end of another RNA molecule, thereby restoring the phosphodiester backbone.[5][6]

-

RtcR is a transcriptional activator that controls the expression of the rtcBA operon.[1][2] It contains a C-terminal AAA+ ATPase domain and an N-terminal CRISPR-associated Rossmann fold (CARF) domain that senses cellular stress signals.[3]

The Rtc system is implicated in a variety of cellular processes, including the repair of damaged ribosomal RNA (rRNA) and transfer RNA (tRNA), contributing to ribosome homeostasis and translational fidelity.[7] Its activation has been linked to oxidative stress, tRNA damage, and exposure to certain antibiotics, highlighting its role as a broad-spectrum defense mechanism.[3][7] Recent studies suggest that targeting the Rtc system could be a promising strategy to enhance the efficacy of existing antibiotics against pathogenic bacteria.

The Molecular Mechanism of Rtc-mediated RNA Repair

The Rtc system employs a sequential, two-step mechanism to repair cleaved RNA molecules.

Step 1: RNA End Healing by RtcA

RtcA is an ATP-dependent enzyme that modifies the 3'-terminus of a broken RNA strand.[4] It can act on both 3'-P and 2'-P ends, converting them into a 2',3'>P.[1] The reaction proceeds through a covalent enzyme-AMP intermediate.[3] While RtcA can cyclize both 2'-P and 3'-P ends, the rate of 3'-phosphate cyclization is significantly faster.[1]

Step 2: RNA End Sealing by RtcB

RtcB is a GTP-dependent RNA ligase that recognizes the 2',3'>P terminus generated by RtcA and ligates it to a 5'-OH end of another RNA molecule.[5][6] The ligation reaction proceeds through a covalent RtcB-GMP intermediate.[4] This sealing step restores the integrity of the RNA molecule.

Regulation of the Rtc System

The expression of the rtcBA operon is tightly regulated by the transcriptional activator RtcR in response to cellular stress.

RtcR-dependent Transcriptional Activation

RtcR is a bacterial enhancer-binding protein that, in its active state, interacts with the σ54-RNA polymerase holoenzyme to initiate transcription from the rtcBA promoter.[1][2] The activity of RtcR is controlled by its N-terminal CARF domain, which acts as a sensor for cellular stress signals.[3]

Under non-stress conditions, the CARF domain is thought to inhibit the ATPase activity of the central AAA+ domain, keeping RtcR in an inactive state. Upon sensing a stress signal, a conformational change is induced, relieving this inhibition and allowing RtcR to activate transcription.[3]

Signaling Pathways Activating the Rtc System

Several stress conditions have been shown to induce the Rtc system, suggesting multiple upstream signaling pathways converge on RtcR activation.

-

Oxidative Stress: Exposure to reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), leads to the induction of the rtcBA operon.[3] This is particularly evident in strains deficient in ROS-detoxifying enzymes, such as catalases and alkyl hydroperoxide reductases.[3] The exact mechanism by which oxidative stress is sensed by the RtcR-CARF domain is still under investigation but may involve the oxidation of key cysteine residues within the CARF domain.[3]

-

tRNA Damage: The accumulation of tRNA fragments, generated by the action of certain toxins or under conditions of DNA damage, can also trigger the activation of the Rtc system.[2][8] The RtcR-CARF domain has been shown to directly bind tRNA fragments, suggesting that these fragments may act as signaling molecules.[3][8]

A Model for Rtc System Activation

The current model for Rtc system activation involves a feed-forward loop. Cellular stress leads to RNA damage, generating substrates for the Rtc system and signaling molecules that activate RtcR. The subsequent upregulation of RtcA and RtcB enhances the cell's capacity to repair damaged RNA, thereby promoting survival.

Quantitative Data on the Rtc System

Quantitative analysis of the Rtc system provides valuable insights into its biochemical properties and regulatory dynamics. While comprehensive kinetic data for the E. coli enzymes are still being fully elucidated, some key quantitative parameters have been reported.

| Parameter | Value | Component(s) | Condition | Reference(s) |

| Dissociation Constant (Kd) | ||||

| RtcR - RtcA Interaction | ~5 µM | RtcR, RtcA | In vitro | [3] |

| RtcR - RtcB Interaction | ~14.5 µM | RtcR, RtcB | In vitro | [3] |

| Enzyme Kinetics | ||||

| RtcA (RNA 3'-phosphate cyclase) | kcat and Km not explicitly reported for E. coli | RtcA | In vitro | |

| RtcB (RNA ligase) | kcat and Km not explicitly reported for E. coli | RtcB | In vitro | |

| Gene Expression | ||||

| rtcBA operon induction (oxidative stress) | Strong induction observed in Hpx- mutant | rtcBA | In vivo (E. coli) | [3] |

| rtcBA operon induction (tRNA damage) | Upregulation upon ectopic VapCLT2 expression | rtcBA | In vivo (E. coli) | [7] |

Note: Specific kcat and Km values for E. coli RtcA and RtcB, as well as precise fold-change values for rtcBA expression under defined stress conditions, are areas for further investigation.

Mandatory Visualizations

Signaling Pathway of Rtc System Activation

Caption: Signaling pathway for Rtc system activation in E. coli.

Experimental Workflow for Studying the Rtc System

Caption: Experimental workflow for investigating the Rtc RNA repair system.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the Rtc RNA repair system in E. coli.

RtcA (RNA 3'-Phosphate Cyclase) Activity Assay

This assay measures the ability of RtcA to convert a 3'-phosphorylated RNA substrate into a 2',3'-cyclic phosphate product.

Materials:

-

Purified E. coli RtcA protein

-

32P-labeled RNA substrate with a 3'-phosphate (RNA3'p)

-

Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

10 mM ATP solution

-

Quenching solution (95% formamide, 20 mM EDTA)

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Phosphorimager

Procedure:

-

Prepare the reaction mixture on ice in a final volume of 10-20 µL:

-

1 µL 10x Reaction Buffer

-

1 µL 10 mM ATP

-

1 µL 32P-labeled RNA3'p substrate (e.g., 10,000 cpm)

-

X µL purified RtcA protein (start with a titration, e.g., 10-100 ng)

-

Nuclease-free water to the final volume.

-

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding an equal volume of quenching solution.

-

Heat the samples at 95°C for 3-5 minutes to denature the RNA.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel until the bromophenol blue dye reaches the bottom.

-

Expose the gel to a phosphor screen and visualize the results using a phosphorimager. The cyclized product will migrate slower than the substrate.

RtcB (RNA Ligase) Activity Assay

This assay measures the ability of RtcB to ligate an RNA molecule with a 2',3'-cyclic phosphate to another RNA molecule with a 5'-OH end.

Materials:

-

Purified E. coli RtcB protein

-

RNA substrate with a 2',3'-cyclic phosphate (e.g., 32P-labeled)

-

RNA substrate with a 5'-OH end

-

10x RtcB Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 20 mM MnCl₂)

-

10 mM GTP solution

-

Quenching solution (95% formamide, 20 mM EDTA)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Phosphorimager

Procedure:

-

Prepare the reaction mixture on ice in a final volume of 10-20 µL:

-

1 µL 10x RtcB Reaction Buffer

-

1 µL 10 mM GTP

-

1 µL 32P-labeled RNA2',3'>p substrate

-

1 µL 5'-OH RNA substrate (in molar excess)

-

X µL purified RtcB protein (start with a titration, e.g., 50-200 ng)

-

Nuclease-free water to the final volume.

-

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of quenching solution.

-

Heat the samples at 95°C for 3-5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel and visualize the ligated product by phosphorimaging. The ligated product will be a larger RNA species.

β-Galactosidase Assay for rtcBA Promoter Activity

This assay quantifies the activity of the rtcBA promoter by measuring the expression of a linked lacZ reporter gene.

Materials:

-

E. coli strain carrying a PrtcBA-lacZ reporter plasmid

-

Luria-Bertani (LB) medium

-

Stress-inducing agent (e.g., H₂O₂, tRNA-cleaving toxin)

-

Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol)

-

o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

-

1 M Na₂CO₃ solution

-

Spectrophotometer

Procedure:

-

Grow the E. coli reporter strain in LB medium to mid-log phase (OD600 ≈ 0.4-0.6).

-

Divide the culture into two: one control and one to be treated with the stress-inducing agent.

-

Induce stress in the treatment culture for a defined period (e.g., 30-60 minutes).

-

Measure the final OD600 of both cultures.

-

Permeabilize the cells by adding a few drops of chloroform and vortexing vigorously.

-

Add 100 µL of each culture to 900 µL of Z-buffer.

-

Start the reaction by adding 200 µL of ONPG solution and incubate at 37°C.

-

Stop the reaction by adding 500 µL of 1 M Na₂CO₃ when a yellow color develops.

-

Measure the absorbance at 420 nm (A420) and 550 nm (A550).

-

Calculate Miller Units using the formula: Miller Units = 1000 × [A420 - (1.75 × A550)] / (Time × Volume × OD600)

RtcR ATPase Activity Assay

This assay measures the ATP hydrolysis activity of the RtcR protein, which is essential for its function as a transcriptional activator.

Materials:

-

Purified E. coli RtcR protein

-

ATPase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)

-

10 mM ATP solution

-

Malachite green-molybdate reagent for phosphate detection

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Prepare reaction mixtures in a 96-well plate:

-

X µL purified RtcR protein (start with a titration, e.g., 100-500 ng)

-

5 µL 10x ATPase reaction buffer

-

Nuclease-free water to a volume of 45 µL.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Start the reaction by adding 5 µL of 10 mM ATP to each well.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction and detect the released inorganic phosphate by adding the malachite green-molybdate reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

-

Quantify the amount of phosphate released by comparing to a standard curve generated with the phosphate standard solution.

Conclusion and Future Directions

The Rtc RNA repair system in E. coli is a sophisticated and highly regulated mechanism that is critical for cellular survival under stress. Its role in maintaining RNA integrity, particularly in the context of ribosome function, makes it a key factor in bacterial adaptation and pathogenesis. The detailed molecular understanding of the RtcA, RtcB, and RtcR proteins, along with the elucidation of the signaling pathways that govern their expression, provides a solid foundation for further research.

Future investigations should focus on several key areas:

-

Quantitative Characterization: A more precise determination of the kinetic parameters of RtcA and RtcB will be essential for building accurate models of RNA repair dynamics.

-

Signal Integration: A deeper understanding of how the RtcR-CARF domain integrates diverse stress signals is needed.

-

In Vivo Substrates: Identifying the full range of in vivo RNA substrates for the Rtc system will provide a clearer picture of its physiological roles.

-

Therapeutic Targeting: Given its importance in antibiotic tolerance and virulence, the Rtc system represents a promising target for the development of novel antibacterial strategies.

The protocols and information provided in this technical guide are intended to facilitate further research into this fascinating and important bacterial system, with the ultimate goal of leveraging this knowledge for the development of new therapeutic interventions.

References

- 1. 2′-Phosphate cyclase activity of RtcA: a potential rationale for the operon organization of RtcA with an RNA repair ligase RtcB in Escherichia coli and other bacterial taxa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An RNA Repair Operon Regulated by Damaged tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RtcB Is the RNA Ligase Component of an Escherichia coli RNA Repair Operon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Global characterization of in vivo enzyme catalytic rates and their correspondence to in vitro kcat measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Typical range of kcat/Km (rate constants) for - Bacteria Escherichia coli - BNID 112945 [bionumbers.hms.harvard.edu]

- 8. Structure of the RNA 3’-phosphate cyclase–adenylate intermediate illuminates nucleotide specificity and covalent nucleotidyl transfer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Rtc-Mediated RNA Ligation

For Researchers, Scientists, and Drug Development Professionals

Introduction

RNA ligation is a fundamental process essential for the maturation and repair of RNA molecules, playing a critical role in cellular homeostasis. Among the various RNA ligation pathways, the Rtc-mediated system presents a unique mechanism for sealing RNA breaks characterized by 3'-phosphate (3'-P) or 2',3'-cyclic phosphate (>p) and 5'-hydroxyl (5'-OH) termini. This pathway is crucial for processes such as tRNA splicing and the unfolded protein response (UPR).[1][2] The core catalytic activity is carried out by the RtcB ligase, which, in conjunction with its partner protein RtcA in some organisms, forms a sophisticated RNA repair system.[3][4][5][6] This technical guide provides a detailed exploration of the Rtc-mediated RNA ligation mechanism, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate molecular pathways.

The Core Mechanism: A Multi-Step Ligation Pathway Catalyzed by RtcB

The ligation of RNA by RtcB is a non-canonical process that, unlike typical RNA ligases, utilizes GTP and manganese ions (Mn²⁺) for catalysis.[2][7] The overall reaction joins RNA molecules with 3'-P/2',3'>p and 5'-OH ends.[1][8] The mechanism unfolds through a series of distinct steps, involving two covalent intermediates.[9]

Step 1: Guanylylation of RtcB

The catalytic cycle initiates with the activation of the RtcB enzyme. RtcB reacts with a molecule of guanosine triphosphate (GTP), hydrolyzing it to guanosine monophosphate (GMP). This process results in the formation of a covalent phosphoramidate bond between the GMP moiety and a conserved histidine residue (His337 in E. coli RtcB) in the enzyme's active site, releasing pyrophosphate (PPi).[1][9][10] This guanylylated RtcB (RtcB-GMP) is the activated form of the enzyme, primed for the subsequent steps of the ligation reaction.[9] This initial step is critically dependent on the presence of Mn²⁺ ions.[2][7] Structural studies have revealed that RtcB coordinates two Mn²⁺ ions in its active site, which are essential for the guanylylation process.[2][10][11]

Step 2: Hydrolysis of 2',3'-Cyclic Phosphate (if applicable)

While RtcB can directly ligate RNA with a 3'-P end, its bona fide substrate is often an RNA molecule with a 2',3'-cyclic phosphate terminus, a common product of endonuclease cleavage.[1][8] In such cases, the RtcB-GMP complex first catalyzes the hydrolysis of the 2',3'-cyclic phosphate to a 3'-monophosphate.[1][3][4][8][12] This cyclic phosphodiesterase activity is an intrinsic function of RtcB and precedes the ligation itself.[8][13]

Step 3: Formation of the RNA-ppG Intermediate

Following the generation of a 3'-P end, the activated GMP on the RtcB enzyme is transferred to the 3'-phosphate of the RNA substrate. This reaction forms a high-energy RNA-(3')pp(5')G intermediate, where the RNA is capped with a GMP molecule through a phosphoanhydride linkage.[9][10][13] This step effectively activates the 3' end of the RNA for subsequent nucleophilic attack.

Step 4: Phosphodiester Bond Formation

The final step of the ligation process involves the nucleophilic attack of the 5'-hydroxyl group of the second RNA substrate on the activated 3'-ppG end of the first RNA molecule.[1][9][12] This attack results in the formation of a canonical 3'-5' phosphodiester bond, joining the two RNA fragments. The GMP molecule is released in this step, and the RtcB enzyme is returned to its initial state, ready to start a new catalytic cycle.[1][9]

Quantitative Data on Rtc-Mediated Ligation

The following table summarizes key quantitative parameters associated with the RtcB-mediated RNA ligation reaction.

| Parameter | Value | Organism/Enzyme | Conditions | Reference |

| KM for GTP | <16 µM | E. coli RtcB | - | [14] |

| GTP concentration for complete ligation | 6.25 µM | E. coli RtcB | 2 mM MnCl₂, 0.1 µM RNA, 1 µM RtcB, 37°C for 30 min | [9] |

| Required Metal Ion | Mn²⁺ | E. coli RtcB | - | [2][7] |

| Alternative Metal Ions (Human RtcB) | Co²⁺, Mg²⁺, Zn²⁺ (less efficient) | Human RtcB | - | [1] |

| Intracellular Mn²⁺ Concentration | ~0.1 mM | - | General | [2] |

The RtcA/RtcB RNA Repair Pathway

In many bacteria, the genes encoding RtcB and another protein, RtcA, are organized in a co-regulated operon, suggesting a functional linkage.[3][4][5][6] RtcA is an RNA 3'-phosphate cyclase that catalyzes the ATP-dependent conversion of a 3'-phosphate end to a 2',3'-cyclic phosphate.[3][4][15] This activity appears counterintuitive in the context of the RtcB mechanism, which involves the hydrolysis of the cyclic phosphate.[3][4] However, a proposed role for RtcA is in an RNA repair pathway where it "heals" RNA ends that are not direct substrates for RtcB. For instance, RtcA can convert RNA 2'-phosphates, which are not ligated by RtcB, into 2',3'-cyclic phosphates, thereby channeling them into the RtcB ligation pathway.[4] This suggests a sophisticated system for handling diverse forms of RNA damage.

Experimental Protocols

In Vitro RNA Ligation Assay

This assay is fundamental for assessing the catalytic activity of RtcB and its mutants.

Methodology:

-

Substrate Preparation: A single-stranded RNA oligonucleotide (e.g., a 20-mer) with a 5'-hydroxyl and a 3'-phosphate (or 2',3'-cyclic phosphate) is radiolabeled, typically with ³²P.[8][9] Labeling can be achieved by ligating [5'-³²P]pCp to the 3' end of a shorter RNA using T4 RNA ligase 1.[8][13]

-

Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl (pH 8.0), MnCl₂, and GTP.[8][9]

-

Enzyme and Substrate: Purified RtcB protein is added to the reaction mixture containing the radiolabeled RNA substrate.[8][9]

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).[9]

-

Quenching: The reaction is stopped by the addition of EDTA and formamide.[13]

-

Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.[9][13] Intramolecular ligation results in a circularized RNA product that migrates faster than the linear substrate.[9]

RtcB Guanylylation Assay

This assay specifically measures the formation of the covalent RtcB-GMP intermediate.

Methodology:

-

Reaction Mixture: Purified RtcB is incubated with [α-³²P]GTP in a buffer containing MnCl₂.[9]

-

Incubation: The reaction is carried out at 37°C.[9]

-

Analysis: The reaction products are separated by SDS-PAGE. The formation of a covalent RtcB-[³²P]GMP adduct is detected by autoradiography as a radiolabeled band at the molecular weight of RtcB.[9]

Crystallography of RtcB Complexes

Structural studies are crucial for understanding the molecular basis of RtcB's catalytic mechanism.

Methodology:

-

Protein Expression and Purification: RtcB is overexpressed (e.g., in E. coli) and purified to homogeneity.[8]

-

Crystallization: Crystals of RtcB are grown in the apo form or in complex with ligands such as Mn²⁺, a non-hydrolyzable GTP analog (e.g., GTPαS), or after the formation of the RtcB-GMP intermediate.[2][10][11]

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals, and the three-dimensional structure is determined.[10][11][16] These structures provide snapshots of different stages of the reaction pathway.[2][7][17]

Visualizing the Pathways

Caption: The multi-step pathway of RtcB-mediated RNA ligation.

Caption: The interplay of RtcA and RtcB in a putative RNA repair pathway.

Conclusion

The Rtc-mediated RNA ligation pathway represents a unique and highly conserved mechanism for maintaining RNA integrity. The central enzyme, RtcB, employs a multi-step catalytic cycle involving GTP hydrolysis, the formation of covalent enzyme and RNA intermediates, and the ligation of 3'-P/2',3'>p and 5'-OH RNA ends. The cooperative action of RtcA and RtcB in some organisms further highlights the sophistication of this RNA repair system. A thorough understanding of this mechanism, supported by quantitative data and detailed experimental approaches, is crucial for researchers in molecular biology and provides a foundation for the development of novel therapeutic strategies targeting RNA metabolism.

References

- 1. Insights into the structure and function of the RNA ligase RtcB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structures of the Noncanonical RNA Ligase RtcB Reveal the Mechanism of Histidine Guanylylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2′-Phosphate cyclase activity of RtcA: a potential rationale for the operon organization of RtcA with an RNA repair ligase RtcB in Escherichia coli and other bacterial taxa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An RNA Repair Operon Regulated by Damaged tRNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RtcB is the RNA ligase component of an Escherichia coli RNA repair operon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. raineslab.com [raineslab.com]

- 8. Novel Mechanism of RNA Repair by RtcB via Sequential 2′,3′-Cyclic Phosphodiesterase and 3′-Phosphate/5′-Hydroxyl Ligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. pnas.org [pnas.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. tRNA Ligase Catalyzes the GTP-Dependent Ligation of RNA with 3′-Phosphate and 5′-Hydroxyl Termini - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RNA 3′-Phosphate Cyclase (RtcA) Catalyzes Ligase-like Adenylylation of DNA and RNA 5′-Monophosphate Ends - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. pubs.acs.org [pubs.acs.org]

Evolutionary Conservation of the Rtc Pathway: A Technical Guide for Researchers

The RNA repair and splicing pathway, commonly known as the Rtc pathway, represents a fundamental and highly conserved mechanism essential for maintaining RNA integrity across all domains of life. This technical guide provides an in-depth exploration of the evolutionary conservation of the core components of the Rtc pathway, detailed experimental protocols for its study, and visualizations of its role in cellular signaling. This document is intended for researchers, scientists, and drug development professionals interested in the intricacies of RNA metabolism and its potential as a therapeutic target.

Core Components and Function

The Rtc pathway is primarily composed of two key enzymes:

-

RtcA (RNA 3'-terminal phosphate cyclase): This enzyme catalyzes the conversion of a 3'-phosphate at the end of an RNA molecule to a 2',3'-cyclic phosphodiester. This cyclic phosphate terminus is a substrate for the RtcB ligase. RtcA is found in bacteria, archaea, and eukaryotes, including humans.

-

RtcB (RNA 2',3'-cyclic phosphate and 5'-OH ligase): RtcB is a non-canonical RNA ligase that joins RNA molecules possessing a 2',3'-cyclic phosphate or a 3'-phosphate at one end and a 5'-hydroxyl group at the other.[1] This ligation is crucial for the final step of tRNA splicing and the unconventional splicing of certain mRNAs, such as X-box binding protein 1 (XBP1) mRNA during the unfolded protein response (UPR).[2][3] Unlike canonical RNA ligases, RtcB utilizes GTP for its activity.[1]

Evolutionary Conservation of the Rtc Pathway

The Rtc pathway is remarkably conserved throughout evolution, highlighting its critical role in cellular function. Phylogenetic analyses have demonstrated the presence of RtcB in all three domains of life: archaea, bacteria, and eukarya (with the notable exceptions of fungi and vascular plants).[2] The conservation of this pathway underscores its ancient origins and sustained importance in RNA processing and repair.

Quantitative Analysis of RtcB Conservation

The amino acid sequence of RtcB exhibits a high degree of conservation, particularly in its active site.[2] This conservation is reflected in the significant sequence identity observed between orthologs from diverse species. The following table summarizes the percentage of amino acid identity for RtcB from various organisms.

| Organism 1 | Organism 2 | Amino Acid Identity (%) |

| Homo sapiens | Caenorhabditis elegans | 73%[4] |

| Homo sapiens | Pyrococcus horikoshii (Archaea) | 51%[2] |

| Caenorhabditis elegans | Escherichia coli (Bacteria) | 30%[4] |

Key Experimental Protocols

The study of the Rtc pathway involves a variety of biochemical and genetic techniques. Below are detailed methodologies for key experiments used to investigate the function and conservation of this pathway.

RtcB Ligase Activity Assay

This in vitro assay measures the ability of RtcB to ligate RNA substrates.

1. Substrate Preparation:

- Synthesize or purchase RNA oligonucleotides with a 3'-phosphate (or 2',3'-cyclic phosphate) and a 5'-hydroxyl group.

- The RNA substrate can be designed as a single molecule that can be circularized or as two separate molecules to be ligated.

- Label the 5' end of the RNA with a radioactive isotope (e.g., ³²P) or a fluorescent dye for detection.

2. Ligation Reaction:

- Prepare a reaction mixture containing:

- 50 mM Tris-HCl (pH 8.0)

- 2 mM MnCl₂

- 0.1 mM GTP

- 1 µM purified RtcB protein

- 0.1 µM radiolabeled RNA substrate

- Incubate the reaction at 37°C for 30-60 minutes.

3. Analysis of Ligation Products:

- Quench the reaction by adding an equal volume of loading buffer (e.g., 95% formamide, 20 mM EDTA).

- Denature the samples by heating at 95°C for 5 minutes.

- Separate the ligation products from the unligated substrate using denaturing polyacrylamide gel electrophoresis (PAGE).

- Visualize the results by autoradiography or fluorescence imaging. The ligated product will migrate slower than the substrate in the case of intermolecular ligation, or faster in the case of intramolecular circularization.

In Vivo Complementation Assay in Saccharomyces cerevisiae

This assay assesses the functional conservation of RtcB from one species by testing its ability to rescue a lethal phenotype in a yeast strain lacking its endogenous tRNA ligase, Trl1.[3]

1. Yeast Strain and Plasmids:

- Use a S. cerevisiae strain with a chromosomal deletion of the TRL1 gene, kept alive by a plasmid carrying a wild-type TRL1 gene and a counter-selectable marker (e.g., URA3).

- Clone the RtcB gene from the species of interest into a yeast expression vector with a selectable marker (e.g., HIS3).

2. Yeast Transformation:

- Transform the trl1Δ yeast strain with the plasmid containing the RtcB gene or an empty vector control.

- Select for transformants on media lacking the appropriate nutrient (e.g., histidine).

3. Plasmid Shuffle:

- Grow the transformed yeast cells in non-selective media to allow for the loss of the TRL1 plasmid.

- Plate serial dilutions of the cultures on media containing 5-fluoroorotic acid (5-FOA). 5-FOA is toxic to cells expressing the URA3 gene, thus selecting for cells that have lost the TRL1-URA3 plasmid.

- Incubate the plates at 30°C for 2-3 days.

4. Analysis:

- Growth on the 5-FOA plates indicates that the expressed RtcB is able to perform the essential tRNA ligase function of Trl1, thus demonstrating functional conservation.[3]

Analysis of XBP1 mRNA Splicing by RT-PCR

This method is used to detect the unconventional splicing of XBP1 mRNA, a key event in the unfolded protein response that is dependent on RtcB for the final ligation step.

1. Induction of the Unfolded Protein Response (UPR):

- Treat cultured cells with a UPR-inducing agent, such as tunicamycin (an inhibitor of N-linked glycosylation) or thapsigargin (an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase).

2. RNA Extraction and cDNA Synthesis:

- Extract total RNA from the treated and untreated cells.

- Synthesize first-strand cDNA using a reverse transcriptase and random primers or oligo(dT) primers.

3. PCR Amplification:

- Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.

- The unspliced XBP1 mRNA will produce a larger PCR product than the spliced form.

4. Analysis of PCR Products:

- Separate the PCR products by agarose gel electrophoresis.

- Visualize the bands using a DNA stain (e.g., ethidium bromide or SYBR Safe). The appearance of a smaller band corresponding to the spliced XBP1 mRNA in the treated cells indicates successful splicing and, by inference, RtcB activity.

Signaling Pathways and Experimental Workflows

The Rtc pathway is integrated into crucial cellular signaling networks, most notably the Unfolded Protein Response. The following diagrams, generated using the DOT language, illustrate these connections and a typical experimental workflow.

IRE1-XBP1 Signaling Pathway

This pathway is a branch of the UPR that is activated by endoplasmic reticulum (ER) stress.

Caption: The IRE1-XBP1 signaling pathway of the Unfolded Protein Response.

Experimental Workflow for Characterizing RtcB Function

This diagram outlines a general workflow for the functional characterization of a putative RtcB ortholog.

References

The Rtc System: A Linchpin in Ribosome Stability and Quality Control

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The ribosome, the cell's protein synthesis machinery, is a frequent target of cellular stress, leading to damage and stalling, which can compromise proteostasis and overall cellular health. The Ribosome-associated Quality Control (RQC) system has evolved to resolve these issues, ensuring the fidelity of the proteome. A key, yet historically underappreciated, component of this intricate network is the RNA repair system, particularly the Rtc (RNA 3'-terminal phosphate cyclase) system. This technical guide provides a comprehensive overview of the Rtc system's involvement in ribosome stability, with a focus on the core enzymatic activities, its role in stress response signaling, and its potential as a therapeutic target. We delve into the molecular mechanisms, present quantitative data on its impact, detail relevant experimental protocols, and visualize the key pathways and workflows.

Introduction to the Rtc System and Ribosome Stability

Ribosomes are complex ribonucleoprotein machines responsible for translating messenger RNA (mRNA) into proteins. Their functional integrity is paramount for cellular viability. Various endogenous and exogenous stressors, such as nutrient deprivation, oxidative stress, and exposure to antibiotics, can lead to ribosome damage, including cleavage of ribosomal RNA (rRNA).[1] Damaged or stalled ribosomes produce truncated and potentially toxic proteins, necessitating a robust quality control mechanism.[2][3]

The Rtc system is a highly conserved RNA repair pathway.[1] In bacteria, the key enzyme is RtcB, an RNA ligase that plays a pivotal role in repairing cleaved rRNA, thereby restoring ribosome function.[4][5] This function is particularly crucial under stress conditions where endonucleases like MazF can cleave the 16S rRNA, leading to a heterogeneous ribosome population.[1][4] RtcB-mediated repair allows cells to recover from stress and resume normal protein synthesis.[4][5] While the eukaryotic counterpart and its direct role in ribosome repair are still being fully elucidated, the fundamental importance of RNA repair in maintaining cellular homeostasis suggests a conserved significance.

The Core Mechanism: RtcB-Mediated Ribosome Repair

The primary function of the bacterial RtcB protein in ribosome stability is the ligation of cleaved rRNA. This process is best characterized in the context of MazF-induced stress in E. coli.

-

Stress-Induced rRNA Cleavage: Under specific stress conditions, the toxin MazF, an mRNA interferase, cleaves the 16S rRNA at a specific site, excising the 3'-terminal 43 nucleotides which include the anti-Shine-Dalgarno (aSD) sequence.[1] This cleavage results in specialized "stress ribosomes" that can selectively translate leaderless mRNAs or those with alternative ribosome binding sites.[4]

-

RtcB-Mediated Ligation: The RtcB ligase recognizes and ligates the cleaved 2',3'-cyclic phosphate and 5'-hydroxyl termini of the 16S rRNA.[4] This repair process regenerates the intact 16S rRNA, restoring the aSD sequence and the ribosome's ability to translate canonical mRNAs.[4]

-

Restoration of Function: The repaired 70S ribosomes are fully functional and can participate in protein synthesis, allowing the cell to recover from the stress-induced translational arrest.[4]

Signaling Pathway for RtcB-Mediated Ribosome Repair

The expression and activity of the Rtc system are tightly regulated and integrated with cellular stress responses.

Caption: Signaling pathway of RtcB-mediated ribosome repair under cellular stress.

Quantitative Impact of the Rtc System on Ribosome Stability

The functional consequences of the Rtc system on ribosome stability and cellular physiology can be quantified through various experimental approaches. The following tables summarize key quantitative findings from studies on the bacterial Rtc system.

| Parameter | Wild-Type | ΔrtcB Mutant | Stress Condition | Reference |

| Growth Recovery after Stress | Faster recovery | Delayed recovery | Antibiotic stress release | [5] |

| 16S rRNA Integrity | Maintained | Increased fragmentation | Recovery from antibiotic stress | [5] |

| Translation of Canonical mRNA Reporter | Restored | Significantly reduced | Recovery from MazF expression | [4] |

| Cellular Ribosome Profile | Normal 70S, 50S, 30S peaks | Normal 70S, 50S, 30S peaks (basal) | Normal growth | [4] |

Table 1: Impact of RtcB on Cellular Recovery and Ribosome Integrity.

| Experimental Condition | Observation | Quantitative Measurement | Reference |

| In vitro ribosome repair assay | RtcB ligates cleaved 16S rRNA in purified 70S ribosomes | Formation of full-length 16S rRNA detected by RT-PCR | [4] |

| Ribosome profiling | Depletion of RtcB leads to an increase in unmapped reads and cleaved rRNAs | Significant increase in reads mapping to rRNA cleavage sites | [5] |

| Quantitative proteomics | R-protein abundance is dynamically regulated during nutrient stress | Modest reduction (4.6-11.6%) of r-protein levels with nutrient stress | [6] |

Table 2: Quantitative Analysis of Rtc System Activity.

Experimental Protocols for Studying the Rtc System and Ribosome Stability

Investigating the role of the Rtc system in ribosome stability requires a combination of molecular biology, biochemistry, and genomics techniques. Below are detailed methodologies for key experiments.

Ribosome Profiling (Ribo-seq)

Ribosome profiling provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.

Methodology:

-

Cell Culture and Lysis: Grow bacterial or eukaryotic cells to the desired density and treat with a translation elongation inhibitor (e.g., chloramphenicol for bacteria, cycloheximide for eukaryotes) to freeze ribosomes on mRNA. Harvest cells and lyse in a buffer containing the elongation inhibitor.

-

Nuclease Digestion: Treat the lysate with RNase I to digest mRNA not protected by ribosomes.

-

Ribosome Isolation: Isolate ribosome-mRNA complexes (monosomes) by sucrose density gradient centrifugation or size-exclusion chromatography.

-

Footprint Extraction: Dissociate ribosomes and extract the protected mRNA fragments (ribosome footprints).

-

Library Preparation: Ligate adapters to the 3' and 5' ends of the footprints, perform reverse transcription to generate cDNA, and amplify the library by PCR.

-

Sequencing and Data Analysis: Sequence the library using a high-throughput sequencing platform. Align the reads to the genome or transcriptome to determine the positions of the ribosomes.

Polysome Analysis

Polysome analysis separates ribosomal subunits, monosomes, and polysomes based on their size, providing an indication of the overall translation activity.

Methodology:

-

Cell Lysis: Rapidly cool and harvest cells. Lyse cells in a buffer containing a translation elongation inhibitor and RNase inhibitors.

-

Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50% w/v) in ultracentrifuge tubes.

-

Centrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at high speed for several hours.

-

Fractionation and Analysis: Fractionate the gradient from top to bottom while monitoring the absorbance at 260 nm to generate a polysome profile. Individual fractions can be collected for further analysis (e.g., Western blotting, RT-qPCR).

In Vitro Ribosome Repair Assay

This assay directly assesses the ability of RtcB to repair cleaved rRNA within the ribosome.

Methodology:

-

Preparation of Substrate Ribosomes: Purify ribosomes from a bacterial strain expressing an endonuclease (e.g., MazF) to generate a population of ribosomes with cleaved 16S rRNA.

-

In Vitro Ligation Reaction: Incubate the substrate ribosomes with purified RtcB protein in a suitable reaction buffer containing GTP and other necessary cofactors.

-

RNA Extraction and Analysis: Extract total RNA from the reaction mixture.

-

RT-PCR Analysis: Perform reverse transcription followed by PCR using primers that specifically amplify the ligated, full-length 16S rRNA. The product will only be generated if the rRNA has been successfully repaired.

Experimental Workflow Diagram

Caption: A typical experimental workflow for investigating the Rtc system's role.

Broader Context: Rtc System in Ribosome Quality Control and Disease

The Rtc system's function in ribosome repair places it within the broader network of Ribosome-associated Quality Control (RQC). RQC pathways are essential for dealing with stalled ribosomes, ensuring the degradation of aberrant nascent polypeptides and the recycling of ribosomal subunits.[2][3][7] While the bacterial RtcB system directly repairs the ribosome, eukaryotic RQC primarily involves factors that recognize stalled ribosomes, split the subunits, and target the nascent chain and mRNA for degradation.[8][9]

The failure of RQC mechanisms has been linked to various human diseases, particularly neurodegenerative disorders.[2][10] The accumulation of toxic protein aggregates resulting from faulty translation can lead to cellular dysfunction and death. While direct links between the human Rtc system and these diseases are still under investigation, the fundamental importance of maintaining a healthy and functional ribosome pool suggests that RNA repair pathways likely play a crucial role in preventing such pathologies.

The Rtc System as a Drug Development Target

The essential role of the Rtc system in bacterial stress recovery makes it a potential target for the development of novel antimicrobial agents.[11][12][13] Inhibiting RtcB could potentiate the effects of existing antibiotics that induce ribosome damage or act as standalone drugs that cripple the bacterial stress response.

Strategies for Targeting the Rtc System:

-

Small Molecule Inhibitors: High-throughput screening for compounds that bind to the active site of RtcB and inhibit its ligase activity.[14]

-

Mechanism-Based Inhibitors: Design of substrate analogs that covalently modify the enzyme, leading to irreversible inhibition.[12]

-

Targeting Protein-Protein Interactions: Disrupting the interaction of RtcB with the ribosome or other potential regulatory factors.

The development of RtcB inhibitors would require a detailed understanding of its structure and catalytic mechanism, as well as robust screening assays.[12][15] The high conservation of the RtcB active site across different bacterial species suggests that a broad-spectrum inhibitor might be achievable.

Conclusion and Future Directions

The Rtc system, particularly the bacterial RtcB ligase, is a critical player in maintaining ribosome stability and function, especially under conditions of cellular stress. Its ability to directly repair damaged rRNA highlights a crucial layer of the cell's quality control machinery. For researchers, a deeper understanding of the regulation and substrate specificity of the Rtc system in both prokaryotes and eukaryotes will be essential. For drug development professionals, the bacterial Rtc system presents a promising, yet underexplored, target for novel antibacterial therapies. Future research should focus on elucidating the full scope of Rtc-mediated RNA repair, identifying its interacting partners, and developing potent and specific inhibitors to probe its function and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ribosome-associated Quality Control (RQC) Mechanisms from Bacteria to Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The RNA ligase RtcB reverses MazF-induced ribosome heterogeneity in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The bacterial RNA ligase RtcB accelerates the repair process of fragmented rRNA upon releasing the antibiotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Systematic Quantitative Analysis of Ribosome Inventory Upon Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The trinity of ribosome-associated quality control and stress signaling for proteostasis and neuronal physiology [bmbreports.org]

- 8. The trinity of ribosome-associated quality control and stress signaling for proteostasis and neuronal physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribosome-associated protein quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms and functions of ribosome-associated protein quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. Targeting enzyme inhibitors in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Basal Expression Levels of RtcA and RtcB

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basal expression levels of the RNA cyclase RtcA and the RNA ligase RtcB, key enzymes in RNA repair and stress response pathways. This document summarizes available quantitative data, details experimental methodologies for their quantification, and visualizes the regulatory signaling pathways governing their expression.

Introduction to RtcA and RtcB

RtcA and RtcB are highly conserved proteins found in all domains of life, playing crucial roles in RNA processing and repair. In bacteria, they are often encoded by the rtcBA operon and are integral to the RNA repair pathway. RtcA is an RNA 3'-terminal phosphate cyclase that converts 3'-phosphate or 2'-phosphate ends of RNA to a 2',3'-cyclic phosphate. This cyclic phosphate end is a substrate for the RNA ligase RtcB, which then ligates the processed RNA end to a 5'-hydroxyl end, completing the repair process.

In eukaryotes, the homolog of RtcB is essential for the splicing of transfer RNAs (tRNAs) that contain introns and for the unconventional splicing of XBP1 mRNA during the unfolded protein response (UPR)[1][2][3][4][5][6]. Given their fundamental roles in maintaining RNA integrity and cellular homeostasis, understanding the basal expression levels of RtcA and RtcB is critical for research in areas such as stress biology, neurodegeneration, and cancer.

Basal Expression Levels of RtcA and RtcB

Quantitative data on the absolute basal expression levels of RtcA and RtcB are not extensively documented in the literature, likely due to their expected low abundance under non-stress conditions. However, relative abundance data from high-throughput proteomics studies provide valuable insights into their expression across different organisms and tissues.

Protein Abundance

The following tables summarize the available data on the protein abundance of RtcA and RtcB from the PaxDb, a database of protein abundance information. The abundance is reported in parts per million (ppm), which represents the fraction of the total protein mass of the cell that the protein of interest constitutes.

Table 1: Basal Protein Abundance of RtcA

| Organism | Tissue/Cell Type | Abundance (ppm) | Data Source |

| Mus musculus | Whole organism (Integrated) | 12 | PaxDb[7] |

| Mus musculus | Brain (Integrated) | 21.2 | PaxDb[7] |

| Mus musculus | Heart | 27.7 | PaxDb[7] |

Table 2: Basal Protein Abundance of RtcB

| Organism | Tissue/Cell Type | Abundance (ppm) | Data Source |

| Mus musculus | Whole organism (Integrated) | 13 | PaxDb[8] |

| Mus musculus | Brain (Integrated) | 22 | PaxDb[8] |

| Mus musculus | Liver (Integrated) | 15 | PaxDb[8] |

| Rattus norvegicus | Whole organism (Integrated) | 15 | PaxDb[9] |

| Sus scrofa | Skin fibroblast | 377 | PaxDb[10] |

| Sus scrofa | Liver (Integrated) | 51.1 | PaxDb[10] |

| Xenopus laevis | Whole organism (Integrated) | 10 | PaxDb[11] |

| Bos taurus | Whole organism (Integrated) | 20 | PaxDb[12] |

Note: The Human Protein Atlas provides qualitative immunohistochemistry data for human RTCB, indicating general nuclear and cytoplasmic expression across various tissues, but states that a reliable estimation of protein expression could not be performed.[13]

mRNA Expression Levels

Signaling Pathways Regulating RtcA and RtcB Expression

In bacteria, the expression of the rtcBA operon is primarily controlled by the transcriptional activator RtcR. The signaling pathway leading to the activation of rtcBA expression is initiated by the accumulation of damaged RNA molecules, particularly tRNA fragments.

Experimental Protocols

Accurate quantification of the basal expression levels of RtcA and RtcB requires optimized experimental protocols due to their likely low abundance.

Quantification of mRNA Expression by RT-qPCR

Reverse transcription-quantitative PCR (RT-qPCR) is a sensitive method for quantifying mRNA levels. For low-abundance transcripts like rtcA and rtcB, careful primer design and optimization are crucial.

Experimental Workflow for RT-qPCR

Detailed Methodology for Absolute Quantification of rtcA and rtcB mRNA:

-

Standard Curve Preparation:

-

Clone the full-length or a partial fragment of the rtcA and rtcB coding sequences into a plasmid vector.

-

Linearize the plasmid and use in vitro transcription to generate a pure RNA standard.

-

Alternatively, use a highly purified and quantified PCR product of the target sequence.

-

Prepare a serial dilution of the RNA or DNA standard of known copy number to generate a standard curve.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the experimental samples using a high-quality RNA extraction kit.

-

Treat the RNA with DNase I to eliminate any contaminating genomic DNA.

-

Synthesize cDNA using a reverse transcriptase kit, starting with a consistent amount of total RNA for all samples and standards. For low-abundance transcripts, using gene-specific primers for reverse transcription can increase sensitivity.

-

-

qPCR Reaction:

-

Set up qPCR reactions using a SYBR Green or probe-based master mix.

-

Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) to check for contamination and genomic DNA amplification, respectively.

-

Run the qPCR plate with the standards, unknown samples, and controls in triplicate.

-

-

Data Analysis:

-

Generate a standard curve by plotting the Cq values against the logarithm of the known copy number of the standards.

-

Determine the copy number of rtcA and rtcB mRNA in the unknown samples by interpolating their Cq values on the standard curve.

-

Normalize the results to the total amount of RNA used in the reverse transcription reaction or to the expression of a stably expressed reference gene.

-

Table 3: Validated qPCR Primers for Human RTCB

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Amplicon Size (bp) | Source |

| RTCB | GCTGGAGAACGACTTGAGGA | GGCTTCACATTGGCATAAGG | 121 | Lu et al., 2014 |

Note: Primer sequences for bacterial rtcA and rtcB should be designed based on the specific strain of interest and validated for specificity and efficiency.

Quantification of Protein Expression by Western Blotting

Western blotting can be used to detect and semi-quantitatively measure the basal levels of RtcA and RtcB proteins. Due to their low abundance, an enrichment step or sensitive detection methods may be necessary.

Experimental Workflow for Western Blotting

Detailed Methodology for Western Blotting of RtcA and RtcB:

-

Sample Preparation:

-

Lyse cells in a buffer optimized for the extraction of RNA-binding proteins, such as RIPA buffer supplemented with a protease inhibitor cocktail.

-

Quantify the total protein concentration of the lysates using a BCA or Bradford assay.

-

-

Electrophoresis and Transfer:

-

Separate equal amounts of total protein (e.g., 20-50 µg) by SDS-PAGE on a polyacrylamide gel of an appropriate percentage.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a validated primary antibody specific for RtcA or RtcB overnight at 4°C. Recommended dilutions should be optimized but can start from the manufacturer's suggestions (e.g., 1:1000).

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Use an enhanced chemiluminescence (ECL) substrate for detection.

-

Capture the signal using an imaging system.

-

Perform densitometric analysis of the bands and normalize the signal to a loading control (e.g., GAPDH, β-actin, or total protein stain) to determine the relative abundance.

-

Table 4: Commercially Available Antibodies for RtcA and RtcB Detection

| Target | Host | Applications | Supplier | Catalog Number |

| Human RTCA | Rabbit | WB, IHC | Thermo Fisher Scientific | PA5-37049[14] |

| Rat RTCA | Rabbit | WB | Thermo Fisher Scientific | PA5-69081[15] |

| Human RTCB | Rabbit | WB, IHC, IF, IP | Proteintech | 19809-1-AP[16] |

| Human RTCB | Rabbit | WB, IHC | Thermo Fisher Scientific | PA5-44610[17] |

| Human RTCB | Rabbit | WB, ELISA | St John's Laboratory | STJ112343[18] |

Quantification of Protein Expression by Mass Spectrometry

Mass spectrometry (MS)-based proteomics offers a highly sensitive and accurate method for the absolute quantification of proteins.

Experimental Workflow for Mass Spectrometry-based Quantification

Detailed Methodology for Absolute Quantification by Mass Spectrometry:

-

Sample Preparation with Stable Isotope-Labeled Standards:

-

Synthesize or purchase stable isotope-labeled (e.g., ¹³C, ¹⁵N) synthetic peptides corresponding to proteotypic peptides of RtcA and RtcB. These will serve as internal standards.

-

Lyse cells and extract total protein.

-

Spike a known amount of the stable isotope-labeled peptide standards into the protein lysate.

-

Reduce, alkylate, and digest the proteins with trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

The mass spectrometer will detect both the endogenous (light) and the standard (heavy) peptides.

-

-

Data Analysis:

-

Quantify the endogenous peptides by comparing their peak areas to those of the co-eluting, known-concentration heavy-labeled standard peptides.

-

This allows for the calculation of the absolute amount of RtcA and RtcB in the original sample, which can then be converted to copy number per cell if the total protein content per cell is known.

-

Conclusion

This technical guide provides a consolidated resource on the basal expression levels of RtcA and RtcB. While absolute quantitative data remains sparse, the provided relative abundance data, regulatory pathway information, and detailed experimental protocols offer a strong foundation for researchers and drug development professionals. The methodologies outlined here, particularly for the quantification of low-abundance molecules, are critical for accurately assessing the role of these essential RNA repair enzymes in health and disease. Further research is warranted to establish definitive basal expression levels across a wider range of cell types and organisms to fully elucidate their homeostatic functions.

References

- 1. Home - GEO - NCBI [ncbi.nlm.nih.gov]

- 2. RtcB, a Novel RNA Ligase, Can Catalyze tRNA Splicing and HAC1 mRNA Splicing in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dataset - ProteomicsDB Cell Type and Tissue Protein Expression Profiles [maayanlab.cloud]

- 4. mdpi.com [mdpi.com]

- 5. Validated qRT-PCR primers for iPSC genes | GeneCopoeia™ [genecopoeia.com]

- 6. researchgate.net [researchgate.net]

- 7. pax-db.org [pax-db.org]

- 8. pax-db.org [pax-db.org]

- 9. pax-db.org [pax-db.org]

- 10. pax-db.org [pax-db.org]

- 11. pax-db.org [pax-db.org]

- 12. pax-db.org [pax-db.org]

- 13. RTCB protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 14. RTCA Polyclonal Antibody (PA5-37049) [thermofisher.com]

- 15. RTCA Polyclonal Antibody (PA5-69081) [thermofisher.com]

- 16. RTCB-Specific antibody (19809-1-AP) | Proteintech [ptglab.com]

- 17. RTCB Polyclonal Antibody (PA5-44610) [thermofisher.com]

- 18. stjohnslabs.com [stjohnslabs.com]

Substrates of the RtcB RNA Ligase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The RNA ligase RtcB is a critical enzyme conserved across all domains of life, playing an essential role in RNA processing and stress response pathways. Unlike canonical RNA ligases that join 3'-hydroxyl and 5'-phosphate termini in an ATP-dependent manner, RtcB utilizes a unique GTP-dependent mechanism to ligate RNA strands ending in a 5'-hydroxyl (5'-OH) and a 3'-phosphate (3'-P) or, more preferentially, a 2',3'-cyclic phosphate (>p). Its primary functions in metazoans are central to cellular homeostasis: the maturation of intron-containing transfer RNAs (tRNAs) and the unconventional splicing of X-box binding protein 1 (XBP1) mRNA during the unfolded protein response (UPR). This guide provides an in-depth overview of RtcB substrates, its catalytic mechanism, key biological pathways, and the experimental protocols used for its study.

Known Substrates and Catalytic Efficiency

RtcB's substrate specificity is defined by the termini of the RNA fragments it joins. The enzyme is uniquely adapted to ligate the products of specific endonucleases, such as the tRNA splicing endonuclease complex and IRE1.

Primary In Vivo Substrates

The two major, well-characterized classes of endogenous RtcB substrates are:

-

Intron-containing pre-tRNAs: In metazoans, a subset of tRNA genes contains introns that must be removed to produce mature, functional tRNAs.[1][2] The tRNA splicing endonuclease cleaves the pre-tRNA at both ends of the intron, generating two tRNA halves. One fragment has a 2',3'-cyclic phosphate at its 3'-end, and the other has a 5'-OH at its 5'-end. RtcB ligates these two halves to form the mature anticodon loop.[2][3] In humans, 32 out of 506 tRNA genes contain such introns, making RtcB essential for general protein translation.[1][2]

-

XBP1 mRNA: During endoplasmic reticulum (ER) stress, the transmembrane sensor protein IRE1 is activated. Its endoribonuclease domain excises a 26-nucleotide intron from XBP1 mRNA in the cytoplasm.[3][4] This cleavage also results in two RNA fragments with 2',3'-cyclic phosphate and 5'-OH termini. RtcB is the ligase responsible for joining these exons, causing a frameshift that allows for the translation of the potent transcription factor XBP1s (spliced).[3][4][5][6][7][8] XBP1s then upregulates genes that help resolve the ER stress.

Quantitative Substrate Data

While extensive comparative kinetic data (K_m, k_cat) for RtcB across all its substrates is not consolidated in the literature, studies provide key quantitative insights into its activity. The enzyme's function is highly dependent on GTP and manganese (Mn²⁺) concentrations.

| Parameter | Substrate Type | Value / Observation | Organism / Enzyme Source | Reference |

| GTP Dependence | 20-mer RNA (3'-P / 5'-OH) | Ligation increases from 0.1–1 µM GTP; reaction is complete at 6.25 µM GTP. | E. coli RtcB | [9] |

| Apparent Rate Constant (k_app) | Formation of RNA-(3')pp(5')G intermediate | 0.87 min⁻¹ | E. coli RtcB | [9] |

| Apparent Rate Constant (k_app) | Phosphodiester bond synthesis (from intermediate) | 0.74 min⁻¹ | E. coli RtcB | [9] |

| Substrate Preference | 2',3'-cyclic phosphate vs. 3'-phosphate | 2',3'-cyclic phosphate is the bona fide substrate; ligation of 3'-P ends is less efficient. | Human HeLa cell extracts | [3] |

| Divalent Cation Requirement | 3'-P / 5'-OH RNA | Ligation requires a divalent cation, with a strong preference for Mn²⁺. Other cations (Ni²⁺, Co²⁺, Mg²⁺) are weakly active. | E. coli RtcB | [10] |

Signaling Pathways and Catalytic Mechanism

RtcB operates within well-defined biological pathways. Its unique catalytic mechanism is a distinguishing feature.

The Unfolded Protein Response (UPR) Pathway

The IRE1 branch of the UPR is a critical cellular stress response. When unfolded proteins accumulate in the ER, IRE1 oligomerizes and activates its cytoplasmic endoribonuclease domain. This initiates the unconventional splicing of XBP1 mRNA, which is completed by RtcB.

Caption: Role of RtcB in the IRE1/XBP1 Pathway of the UPR.

RtcB Catalytic Cycle

RtcB employs a three-step nucleotidyl transfer mechanism that is distinct from ATP-dependent ligases.[9][11][12] If the substrate contains a 2',3'-cyclic phosphate, it is first hydrolyzed to a 3'-phosphate in a GTP-dependent manner.[13][14]

-

Enzyme Guanylylation: RtcB reacts with GTP, forming a covalent intermediate where GMP is linked to a conserved active-site histidine residue (RtcB-His-GMP), releasing pyrophosphate (PPi).[9][11]

-

RNA Activation: The GMP moiety is transferred from the enzyme to the 3'-phosphate of the RNA substrate, creating a high-energy RNA-(3')pp(5')G cap.[9]

-

Phosphodiester Bond Formation: The 5'-OH of the second RNA fragment attacks the activated 3'-end, forming the 3',5'-phosphodiester bond and releasing GMP.[3][9]

Caption: The three-step catalytic mechanism of RtcB RNA ligation.

Key Experimental Protocols

Studying RtcB requires robust methods for protein purification and activity assessment. The following sections detail common protocols synthesized from multiple sources.

Purification of Recombinant RtcB

Recombinant RtcB, often from E. coli or Thermus thermophilus, is typically expressed with an N-terminal affinity tag (e.g., 6xHis) to facilitate purification.[13][15][16][17]

Methodology:

-

Expression: Transform E. coli BL21(DE3) cells with an RtcB expression vector (e.g., pET-based). Grow cultures at 37°C to an OD₆₀₀ of 0.6-0.8.[13]

-

Induction: Chill the culture and induce protein expression with 0.1 mM IPTG. Continue incubation at a lower temperature (e.g., 17°C) for 16 hours to improve protein solubility.[13]

-

Lysis: Harvest cells by centrifugation. Resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 10 mM imidazole, and protease inhibitors) and lyse cells by sonication or high-pressure homogenization.

-

Affinity Chromatography: Centrifuge the lysate to pellet debris. Apply the supernatant to a Ni-NTA affinity column. Wash the column extensively with lysis buffer containing 20-40 mM imidazole.

-

Elution: Elute the His-tagged RtcB protein with a high-imidazole buffer (e.g., 250-500 mM imidazole).

-

Tag Cleavage (Optional): If the construct includes a protease cleavage site (e.g., TEV, PreScission), incubate the eluted protein with the specific protease to remove the affinity tag.

-

Size Exclusion Chromatography (SEC): Perform a final polishing step using SEC to remove aggregates, contaminants, and the cleaved tag, exchanging the protein into a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 200 mM NaCl, 1 mM DTT).[15] Purity can be assessed by SDS-PAGE.[15][16]

In Vitro RNA Ligation Assay

This assay measures the ability of purified RtcB to ligate RNA substrates, typically a radiolabeled or fluorescently tagged RNA oligo.

Methodology:

-

Substrate Preparation: Synthesize or obtain RNA oligonucleotides. One represents the 5'-OH fragment and the other the 3'-P or 2',3'-cyclic phosphate fragment. One oligo should be labeled (e.g., 5'-³²P end-labeling with T4 PNK and [γ-³²P]ATP, or a 3'-FAM tag).

-

Reaction Assembly: On ice, assemble the reaction in a final volume of 10-20 µL.[13][18]

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.[9][13][18]

-

Quenching: Stop the reaction by adding an equal volume of a stop solution (e.g., 90% formamide, 50 mM EDTA).[13][14]

-

Analysis: Denature the samples by heating at 95°C for 5 minutes. Resolve the input substrate and the ligated product using denaturing urea-polyacrylamide gel electrophoresis (Urea-PAGE).[12]

-

Visualization: Visualize the results by autoradiography (for ³²P) or fluorescence imaging (for FAM). The ligated product will appear as a higher molecular weight band compared to the labeled substrate.[12]

Caption: Workflow for a typical in vitro RtcB RNA ligation assay.

Implications for Drug Development

The essential roles of RtcB in tRNA maturation and the UPR make it a compelling target for therapeutic intervention.

-

Oncology: The UPR is frequently upregulated in cancer cells to cope with the high demand for protein synthesis and secretion, as well as the stressful tumor microenvironment. Inhibiting RtcB could disrupt the UPR, sensitizing cancer cells to chemotherapy or inducing apoptosis.

-

Neurodegenerative Diseases: Protein misfolding is a hallmark of diseases like Parkinson's and Alzheimer's. Modulating the UPR through RtcB could offer a neuroprotective strategy.[19] For example, RtcB activity has been shown to protect C. elegans dopamine neurons from degeneration.[19]

-

Antiviral/Antibacterial: As RtcB is conserved in bacteria and archaea, targeting species-specific isoforms could represent a novel antimicrobial strategy.

Developing specific small-molecule inhibitors of RtcB requires a deep understanding of its unique active site and catalytic mechanism, distinct from other cellular ligases. The assays and structural information detailed in this guide provide the foundational knowledge for such drug discovery efforts.

References

- 1. embopress.org [embopress.org]

- 2. The RtcB RNA ligase is an essential component of the metazoan unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the structure and function of the RNA ligase RtcB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The RtcB RNA ligase is an essential component of the metazoan unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stress-induced tyrosine phosphorylation of RtcB modulates IRE1 activity and signaling outputs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Making ends meet: a role of RNA ligase RTCB in unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]